5-Deuterioquinoline
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Overview
Description
Quinoline-5-D is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a derivative of quinoline, which is a colorless hygroscopic liquid with a strong odor. Quinoline and its derivatives have been widely studied due to their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-5-D can be synthesized through various methods, including:
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde.
Doebner-Miller Reaction: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of quinoline-5-D typically involves the Skraup synthesis due to its high yield and scalability. The reaction conditions are optimized to ensure maximum efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline-5-D undergoes various chemical reactions, including:
Oxidation: Quinoline-5-D can be oxidized using potassium permanganate to form quinoline N-oxide.
Substitution: Electrophilic substitution reactions, such as nitration and bromination, occur at the C-5 and C-8 positions of quinoline-5-D.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Nitration: Fuming nitric acid and sulfuric acid.
Bromination: Bromine in the presence of silver sulfate.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Tetrahydroquinoline.
Nitration: 5-nitroquinoline and 8-nitroquinoline.
Bromination: 5-bromoquinoline and 8-bromoquinoline.
Scientific Research Applications
Quinoline-5-D has a wide range of applications in scientific research, including:
Medicinal Chemistry: Quinoline-5-D derivatives are used in the development of antimalarial, anticancer, and antibacterial drugs.
Synthetic Organic Chemistry: Quinoline-5-D serves as a building block for the synthesis of various heterocyclic compounds.
Industrial Chemistry: Quinoline-5-D is used in the production of dyes, pH indicators, and other organic compounds.
Biological Research: Quinoline-5-D derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of quinoline-5-D involves its interaction with various molecular targets and pathways. For example, quinoline-5-D derivatives used as antimalarial agents interfere with the digestion of host-derived hemoglobin in the parasite’s digestive vacuole . In antibacterial applications, quinoline-5-D derivatives inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to cell death .
Comparison with Similar Compounds
Quinoline-5-D is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Isoquinoline: Similar in structure but differs in the position of the nitrogen atom.
Quinolone: Contains a carbonyl group at the C-4 position, making it more reactive in certain chemical reactions.
Quinazoline: Contains an additional nitrogen atom in the ring system, leading to different chemical properties.
Quinoline-5-D stands out due to its versatility in undergoing various chemical reactions and its wide range of applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C9H7N |
---|---|
Molecular Weight |
130.16 g/mol |
IUPAC Name |
5-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i4D |
InChI Key |
SMWDFEZZVXVKRB-QYKNYGDISA-N |
Isomeric SMILES |
[2H]C1=C2C=CC=NC2=CC=C1 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2 |
Origin of Product |
United States |
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